2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method includes the [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method is practical and scalable, yielding the desired compound in moderate yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes like histone deacetylases (HDACs) and kinases, which play crucial roles in cellular processes . By binding to these targets, the compound can modulate signaling pathways and affect cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound also inhibits HDACs and kinases and has shown potential in cancer research.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-7-amine): This compound is designed based on tofacitinib and exhibits selective inhibition of JAK1.
Uniqueness
2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its unique combination of functional groups and its potential to inhibit multiple molecular targets simultaneously. This multi-target approach can enhance its therapeutic efficacy and reduce the likelihood of resistance development.
Properties
IUPAC Name |
2-amino-N-(2-methylpropyl)-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-13(2)11-24-21(29)17-18-20(27-16-9-4-3-8-15(16)26-18)28(19(17)22)25-12-14-7-5-6-10-23-14/h3-10,12-13H,11,22H2,1-2H3,(H,24,29)/b25-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAQYDXSGSMJIT-BRJLIKDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=N4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=N4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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